Cas no 69591-40-8 (1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo-)
1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- Chemical and Physical Properties
Names and Identifiers
-
- 1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo-
- 17-iodo-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene
- 15-iodo-2,3,5,6,8,9,11,12-oct
- 15-iodo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecine
- 15-iodo-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-pentaoxabenzocyclopentadecene
- 2-iodo-6,7,9,10,12,13,15,16-octahydro-5,8,11,14,17-pentaoxabenzocyclopentadecene
- 4'-iodobenzo-15-crown-5
- 4'-iodobenzo-15-crown-5 ether
- 4-iodobenzo-15-crown-5 ether
- AC1L6WUF
- AH-034
- NSC175878
- 15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine
- YSZC3664
- AKOS001482857
- DTXSID20306359
- MFCD00422157
- NSC-175878
- E89263
- 69591-40-8
- SR-01000395833
- SR-01000395833-1
- AH-034/11705213
-
- Inchi: 1S/C14H19IO5/c15-12-1-2-13-14(11-12)20-10-8-18-6-4-16-3-5-17-7-9-19-13/h1-2,11H,3-10H2
- InChI Key: UXBJJRUMSVZBOD-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)OCCOCCOCCOCCO2
Computed Properties
- Exact Mass: 394.02727
- Monoisotopic Mass: 394.028
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 0
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
Experimental Properties
- Density: 1.442
- Boiling Point: 457.7°Cat760mmHg
- Flash Point: 230.6°C
- Refractive Index: 1.515
- PSA: 46.15
- LogP: 2.11220
1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710827-100mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 98% | 100mg |
¥379.00 | 2024-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1710827-1g |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 98% | 1g |
¥1485.00 | 2024-05-03 | |
| Cooke Chemical | BD3025557-100mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 100mg |
RMB 332.80 | 2023-09-07 | |
| Cooke Chemical | BD3025557-250mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 250mg |
RMB 564.80 | 2023-09-07 | |
| Cooke Chemical | BD3025557-1g |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 1g |
RMB 1524.00 | 2023-09-07 | |
| Ambeed | A708699-100mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 100mg |
$59.0 | 2025-04-17 | |
| Ambeed | A708699-250mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 250mg |
$100.0 | 2025-04-17 | |
| Ambeed | A708699-1g |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 1g |
$269.0 | 2025-04-17 | |
| 1PlusChem | 1P0202G8-100mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 100mg |
$54.00 | 2024-04-22 | |
| 1PlusChem | 1P0202G8-250mg |
15-Iodo-2,3,5,6,8,9,11,12-octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine |
69591-40-8 | 97% | 250mg |
$91.00 | 2024-04-22 |
1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- Suppliers
1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- Related Literature
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Additional information on 1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo-
Comprehensive Analysis of 1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- (CAS No. 69591-40-8)
The compound 1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- (CAS No. 69591-40-8) is a highly specialized cyclic ether derivative with a unique molecular structure. Its complex name reflects the presence of a benzopentaoxacyclopentadecin core, which is further functionalized with an iodine atom at the 15-position. This structural feature makes it a subject of interest in advanced organic synthesis and material science research.
In recent years, the demand for iodo-substituted cyclic ethers has grown significantly due to their potential applications in pharmaceuticals, agrochemicals, and specialty polymers. Researchers are particularly interested in how the iodine atom in this compound can serve as a versatile handle for further chemical modifications through cross-coupling reactions, a topic that frequently appears in organic chemistry forums and academic search queries.
The synthesis of CAS 69591-40-8 typically involves multi-step procedures that require careful control of reaction conditions. Modern synthetic approaches often employ catalytic methods and green chemistry principles, addressing current concerns about sustainable chemical production. This aligns with the growing number of searches for "environmentally friendly synthesis of complex heterocycles" and "catalytic approaches to iodo-compounds" in scientific databases.
From a spectroscopic perspective, 1,4,7,10,13-Benzopentaoxacyclopentadecin derivatives exhibit distinctive NMR patterns that make them valuable for method development in analytical chemistry. The 15-iodo substitution creates a heavy atom effect that influences both the 1H and 13C chemical shifts, a phenomenon frequently discussed in spectroscopy-focused online communities.
In material science applications, compounds like 69591-40-8 have shown promise as building blocks for supramolecular architectures. The oxygen-rich framework can participate in hydrogen bonding networks, while the iodine atom offers opportunities for halogen bonding interactions. These properties respond to the increasing search trends for "designer molecular materials" and "halogen-bonded frameworks" in materials science literature.
The stability and solubility characteristics of 2,3,5,6,8,9,11,12-octahydro-15-iodo-benzopentaoxacyclopentadecin make it suitable for various formulation studies. Recent patent analyses reveal growing interest in using such compounds as functional additives in specialty coatings and electronic materials, corresponding to the rise in queries about "high-performance material additives" in technical databases.
Quality control of CAS 69591-40-8 requires advanced analytical techniques, with HPLC-MS being particularly effective for purity assessment. This addresses common laboratory questions about "analytical methods for iodinated heterocycles" and "purity determination of complex ethers" that frequently appear in chromatography forums and method development discussions.
From a regulatory perspective, proper handling and storage of iodo-substituted benzopentaoxacyclopentadecin derivatives follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, its light-sensitive nature prompts frequent searches for "photostability of iodinated compounds" and "proper storage of light-sensitive chemicals" in laboratory management resources.
The future research directions for 1,4,7,10,13-Benzopentaoxacyclopentadecin,2,3,5,6,8,9,11,12-octahydro-15-iodo- appear promising, with potential applications emerging in molecular electronics and advanced catalysis. These align with the increasing number of academic searches for "heterocyclic compounds in device applications" and "iodine-containing catalysts," indicating sustained scientific interest in this chemical space.
In conclusion, 69591-40-8 represents an interesting case study in the chemistry of functionalized macrocyclic ethers. Its unique combination of structural features and reactivity patterns continues to attract attention from multiple research disciplines, responding to the evolving needs of modern chemical science and technology.
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